molecular formula C18H18O3 B1626343 Ethyl 3-oxo-4,4-diphenylbutanoate CAS No. 25022-02-0

Ethyl 3-oxo-4,4-diphenylbutanoate

Cat. No.: B1626343
CAS No.: 25022-02-0
M. Wt: 282.3 g/mol
InChI Key: BGJHHKOHPAAEBI-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4,4-diphenylbutanoate is an organic compound with the molecular formula C₁₈H₁₈O₃. It is a β-ketoester, characterized by the presence of a keto group (C=O) and an ester group (COOEt) in its structure. This compound is known for its applications in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-4,4-diphenylbutanoate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl phenylacetate with potassium tert-butoxide in ethanol. The reaction proceeds through the formation of a tetrahedral intermediate and the removal of the ethoxide leaving group. The product is then cooled and treated with hydrochloric acid to neutralize the base and reprotonate the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4,4-diphenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Ethyl 3-oxo-4,4-diphenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4,4-diphenylbutanoate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 3-oxo-4,4-diphenylbutanoate can be compared with similar compounds such as:

    Ethyl 3-oxo-4-phenylbutanoate: Similar structure but with one phenyl group.

    Ethyl 2,4-diphenylbutanoate: Differing in the position of the keto group.

    Ethyl 4-phenyl-3-oxobutanoate: Another β-ketoester with a different substitution pattern.

These compounds share similar reactivity but differ in their specific chemical properties and applications .

Properties

IUPAC Name

ethyl 3-oxo-4,4-diphenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-2-21-17(20)13-16(19)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,18H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJHHKOHPAAEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501682
Record name Ethyl 3-oxo-4,4-diphenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25022-02-0
Record name Ethyl 3-oxo-4,4-diphenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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